molecular formula C17H26N2O3 B2548355 1-(2-Methoxyethyl)-3-((1-(4-methoxyphenyl)cyclopentyl)methyl)urea CAS No. 1207018-64-1

1-(2-Methoxyethyl)-3-((1-(4-methoxyphenyl)cyclopentyl)methyl)urea

Cat. No.: B2548355
CAS No.: 1207018-64-1
M. Wt: 306.406
InChI Key: QZTJSZZYLOXKMM-UHFFFAOYSA-N
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Description

1-(2-Methoxyethyl)-3-((1-(4-methoxyphenyl)cyclopentyl)methyl)urea is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a methoxyethyl group and a methoxyphenyl group attached to a cyclopentyl ring, linked through a urea moiety. Its distinct chemical properties make it a valuable subject of study in chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Methoxyethyl)-3-((1-(4-methoxyphenyl)cyclopentyl)methyl)urea typically involves the reaction of 2-methoxyethylamine with 1-(4-methoxyphenyl)cyclopentyl isocyanate. The reaction is carried out under controlled conditions, often in the presence of a suitable solvent such as dichloromethane or tetrahydrofuran. The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the urea linkage.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures high yield and purity of the final product. Industrial methods may also incorporate purification steps such as recrystallization or chromatography to obtain the desired compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

1-(2-Methoxyethyl)-3-((1-(4-methoxyphenyl)cyclopentyl)methyl)urea can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The urea moiety can be reduced to form amines.

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Nucleophiles such as halides or amines can be used in the presence of a suitable catalyst.

Major Products Formed

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

1-(2-Methoxyethyl)-3-((1-(4-methoxyphenyl)cyclopentyl)methyl)urea has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(2-Methoxyethyl)-3-((1-(4-methoxyphenyl)cyclopentyl)methyl)urea involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    1-(2-Methoxyethyl)-3-((1-phenylcyclopentyl)methyl)urea: Lacks the methoxy group on the phenyl ring.

    1-(2-Ethoxyethyl)-3-((1-(4-methoxyphenyl)cyclopentyl)methyl)urea: Contains an ethoxy group instead of a methoxy group on the ethyl chain.

    1-(2-Methoxyethyl)-3-((1-(4-chlorophenyl)cyclopentyl)methyl)urea: Contains a chloro group instead of a methoxy group on the phenyl ring.

Uniqueness

1-(2-Methoxyethyl)-3-((1-(4-methoxyphenyl)cyclopentyl)methyl)urea is unique due to the presence of both methoxyethyl and methoxyphenyl groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

1-(2-methoxyethyl)-3-[[1-(4-methoxyphenyl)cyclopentyl]methyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H26N2O3/c1-21-12-11-18-16(20)19-13-17(9-3-4-10-17)14-5-7-15(22-2)8-6-14/h5-8H,3-4,9-13H2,1-2H3,(H2,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZTJSZZYLOXKMM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCNC(=O)NCC1(CCCC1)C2=CC=C(C=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H26N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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